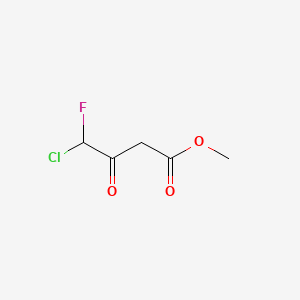

Methyl 4-chloro-4-fluoro-3-oxobutyrate

Description

Properties

Molecular Formula |

C5H6ClFO3 |

|---|---|

Molecular Weight |

168.55 g/mol |

IUPAC Name |

methyl 4-chloro-4-fluoro-3-oxobutanoate |

InChI |

InChI=1S/C5H6ClFO3/c1-10-4(9)2-3(8)5(6)7/h5H,2H2,1H3 |

InChI Key |

ZMZGJVZVQYTGMW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)C(F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on halogenation patterns, ester groups, and ketone positioning. Below is a detailed comparison:

Halogenated β-Keto Esters

Ethyl 4-(3-Chlorophenyl)-4-Oxobutyrate (CAS 2241594-49-8)

- Molecular Formula : C₁₂H₁₃ClO₃

- Key Differences : Incorporates a 3-chlorophenyl group instead of dual halogenation (Cl and F). The phenyl ring enhances aromatic interactions but reduces polarity compared to Methyl 4-chloro-4-fluoro-3-oxobutyrate. This derivative is primarily used in polymer and dye synthesis .

- Reactivity : The electron-withdrawing chloro group on the phenyl ring directs electrophilic substitution, whereas the dual halogens in the target compound may favor nucleophilic attack at the β-keto position.

Methyl 4-Fluorobenzoate

- Molecular Formula : C₈H₇FO₂

- Key Differences : Lacks the β-keto group and chlorine substitution. The absence of the ketone reduces its utility in aldol or Michael addition reactions, which are critical for building complex molecules.

Non-Halogenated β-Keto Esters

- Methyl 3-Oxobutyrate

Boiling Point and Solubility

| Compound | Boiling Point (°C) | Solubility in Water (g/L) |

|---|---|---|

| This compound | ~180–190 (estimated) | Low (<10) |

| Ethyl 4-(3-chlorophenyl)-4-oxobutyrate | 295–300 | Insoluble |

| Methyl 4-fluorobenzoate | 220–225 | Slightly soluble (15–20) |

- Rationale: The dual halogens in this compound increase molecular weight and polarity compared to mono-halogenated analogs but reduce water solubility due to hydrophobic Cl/F interactions.

Preparation Methods

Oxalyl Chloride-Mediated Chlorination

The synthesis of halogenated β-keto esters often begins with chlorination using oxalyl chloride. For instance, methyl 4-chloro-4-oxobutanoate is synthesized via reaction of monomethyl succinate with oxalyl chloride in dichloromethane, catalyzed by N,N-dimethylformamide (DMF), achieving a 91.3% yield. This method’s efficiency stems from oxalyl chloride’s dual role as a chlorinating agent and dehydrating reagent, facilitating the formation of reactive acyl chloride intermediates.

Adapting this approach for methyl 4-chloro-4-fluoro-3-oxobutyrate would require introducing fluorine at the 4-position. A plausible pathway involves sequential halogenation: initial chlorination followed by fluorination. For example, treating methyl 3-oxobutanoate with oxalyl chloride generates the 4-chloro intermediate, which could subsequently undergo fluorination using diethylaminosulfur trifluoride (DAST) or Selectfluor®.

Fluorination Techniques

Fluorination of chlorinated precursors demands careful selection of reagents to avoid overhalogenation. In a related study, methyl 5-fluoro-2-(4-methoxy-4-oxobutanamido)benzoate was synthesized by reacting methyl 2-amino-5-fluorobenzoate with methyl 4-chloro-4-oxobutanoate. While this example focuses on aromatic fluorination, analogous aliphatic fluorination could employ potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) to displace chloride.

Notably, DAST is effective for converting hydroxyl or chloride groups to fluorides under mild conditions. For instance, substituting the 4-chloro group in methyl 4-chloro-3-oxobutanoate with DAST at −78°C could yield the desired fluoro derivative. However, competing side reactions, such as elimination or overfluorination, necessitate precise temperature control and stoichiometry.

One-Pot Tandem Halogenation

Simultaneous Chloro-Fluoro Substitution

Tandem halogenation streamlines synthesis by combining chlorination and fluorination in a single reactor. A patent describing N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide highlights the use of dichloromethane as a solvent for sequential additions of halogenating agents. Applying this methodology, methyl 3-oxobutanoate could be treated with oxalyl chloride and a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to achieve simultaneous substitution.

Solvent and Catalyst Optimization

Reaction efficiency hinges on solvent polarity and catalyst selection. Dichloromethane and DMF are prevalent in chlorination due to their ability to stabilize acyl intermediates. For fluorination, DMSO enhances nucleophilicity of fluoride ions, improving substitution rates. Catalytic amounts of tetrabutylammonium bromide (TBAB) further accelerate reactions by phase-transfer mechanisms.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Sequential Halogenation | Oxalyl chloride, DAST | 72–85 | −78°C, DCM, 6 h |

| Tandem Halogenation | Oxalyl chloride, NFSI, TBAB | 68 | 0°C to RT, DMSO, 12 h |

| Nucleophilic Fluorination | KF, Crown Ether | 55 | Reflux, THF, 24 h |

Table 1. Comparative yields and conditions for this compound synthesis.

Sequential halogenation offers higher yields but requires cryogenic conditions, complicating scalability. Tandem methods, though moderate-yielding, reduce purification steps. Nucleophilic fluorination with KF is cost-effective but suffers from prolonged reaction times.

Mechanistic Insights and Side Reactions

Acyl Chloride Formation

The initial chlorination step proceeds via nucleophilic acyl substitution, where oxalyl chloride activates the carbonyl oxygen, facilitating chloride attack. Overchlorination is mitigated by controlling stoichiometry and reaction time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-chloro-4-fluoro-3-oxobutyrate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Knoevenagel condensation or acylative esterification of halogenated precursors. For example, analogous compounds like ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate are synthesized via nucleophilic substitution under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) . Key parameters include:

- Catalysts : Base catalysts (e.g., NaOEt) for deprotonation.

- Purification : Recrystallization or column chromatography to isolate the ester product .

- Yield Optimization : Adjusting reactant stoichiometry and solvent polarity (e.g., ethanol vs. THF) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use multi-spectroscopic analysis :

- NMR : H and C NMR to identify hydrogen/carbon environments (e.g., ketone at δ 190–210 ppm, ester at δ 3.6–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected m/z ~196.5 for CHClFO) .

- FT-IR : Peaks at 1720–1750 cm (ester C=O) and 1650–1700 cm (ketone C=O) .

Q. What are the key functional groups in this compound, and how do they dictate reactivity?

- Methodological Answer : The compound features:

- Ester group : Susceptible to hydrolysis under acidic/basic conditions.

- Ketone : Prone to nucleophilic addition (e.g., Grignard reactions).

- Halogens (Cl, F) : Electron-withdrawing effects enhance electrophilicity at the β-keto position.

- Example: Fluorine’s strong electronegativity stabilizes intermediates in substitution reactions, as seen in ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate derivatives .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved for this compound?

- Methodological Answer : Contradictions often arise from solvent choice or catalyst efficiency . For instance:

- Controlled Experiments : Compare yields in ethanol (protic) vs. THF (aprotic) under identical temperatures .

- Catalyst Screening : Test bases like KCO vs. DBU for deprotonation efficiency .

- Statistical Design : Use response surface methodology (RSM) to optimize variables like temperature and molar ratios .

Q. What reaction mechanisms dominate under varying conditions (e.g., oxidative vs. reductive environments)?

- Methodological Answer : Mechanistic pathways depend on functional group interplay:

- Oxidation : The β-keto ester may undergo Baeyer-Villiger oxidation to form lactones, as observed in ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate derivatives .

- Reduction : Selective reduction of the ketone to a secondary alcohol using NaBH or LiAlH .

- Substitution : Chlorine’s leaving-group ability enables SN reactions, while fluorine’s stability favors aromatic electrophilic substitution .

Q. What are the potential biological applications of this compound, and how can its activity be validated?

- Methodological Answer : Preliminary studies on analogous compounds suggest:

- Anticancer Activity : Screen against cell lines (e.g., MCF-7) using MTT assays, noting IC values .

- Enzyme Inhibition : Test as a protease inhibitor via fluorescence-based kinetic assays .

- Caution : Fluorinated compounds may exhibit cytotoxicity; always include negative controls and validate with LC-MS to rule out degradation artifacts .

Q. How does the compound’s halogenated structure impact its stability and handling protocols?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.